Piperidine-2,6-dicarboxylic acid

Descripción general

Descripción

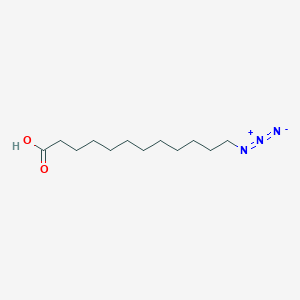

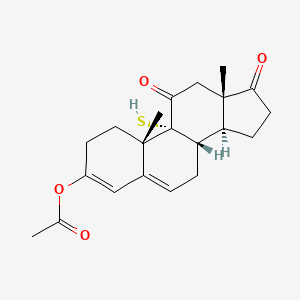

Piperidine-2,6-dicarboxylic acid, also known as teneraic acid, is a naturally occurring imino acid with significant stereoisomers due to its asymmetric centers at C2 and C6. The configuration of natural teneraic acid corresponds to trans-(2S,6S) (Amino, Nishi, & Izawa, 2017).

Synthesis Analysis

The synthesis of Piperidine-2,6-dicarboxylic acid involves several methods. One approach includes regiospecific anodic oxidation and stereospecific cobalt-catalyzed carbonylation to obtain trans-(2S,6S)-teneraic acid with high optical purity and modest yield (Amino, Nishi, & Izawa, 2017). Another method describes the catalytic reduction of pyridine-2,6-dicarboxylic acid for its preparation (Andersson & Soine, 1950).

Molecular Structure Analysis

The molecular structure of 4-piperidinecarboxylic acid hydrochloride was characterized by single-crystal X-ray diffraction, showing a protonated piperidine ring with the COOH group in an equatorial position, forming a three-dimensional assembly of hydrogen bonds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

Piperidine-2,6-dicarboxylic acid participates in various chemical reactions, including the synthesis of piperidine-related alkaloids through desymmetrization and iodocarbamation (Takahata, Ouchi, Ichinose, & Nemoto*, 2002). Its derivatives have been explored for synthesizing piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate, showcasing its utility in forming hydrogen-bonded complexes (Anioła, Dega‐Szafran, Katrusiak, Komasa, & Szafran, 2016).

Physical Properties Analysis

The physical properties of Piperidine-2,6-dicarboxylic acid derivatives, such as melting points and hydrogen-bonding patterns, have been detailed through various studies, indicating their cis configurations and crystalline structures (Andersson & Soine, 1950).

Chemical Properties Analysis

Its chemical properties, including reactivity and interaction with other compounds, play a crucial role in its applications in organic synthesis and the development of pharmacologically active molecules. The coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals demonstrate its versatility in forming different structural motifs under varying conditions (Das, Ghosh, Sañudo, & Bharadwaj, 2009).

Aplicaciones Científicas De Investigación

Synthesis and Preparation :

- Andersson and Soine (1950) described a convenient preparation method for Piperidine-2,6-dicarboxylic acid and its N-methyl derivative, highlighting its significance in pharmaceutical research (Andersson & Soine, 1950).

Stereo-Selective Preparation and Applications :

- Amino, Nishi, and Izawa (2017) investigated the stereospecific synthesis of trans-(2S,6S)-teneraic acid (a form of Piperidine-2,6-dicarboxylic acid), emphasizing its application in the creation of natural imino acids with specific stereochemistry (Amino, Nishi, & Izawa, 2017).

Neuromediator Analogs and Pharmaceutical Research :

- Agami et al. (1995) synthesized cis and trans isomers of 2,3-piperidine dicarboxylic acids from 2-phenylglycinol, contributing to neuromediator research and the development of pharmaceutical compounds (Agami, Kadouri-Puchot, Guen, & Vaissermann, 1995).

Analytical and Chemical Studies :

- Kuleshova et al. (1986) studied the mass spectra of Piperidine dicarboxylic acids, providing valuable insights for analytical chemistry and the understanding of these compounds (Kuleshova, Anisimova, Sheinker, Mastafanova, Evstratova, & Yakhontov, 1986).

Chiral Building Blocks in Alkaloid Synthesis :

- Takahata et al. (2002) explored C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids, crucial for drug development and organic synthesis (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Synthon for Betalaine Pigments :

- Hermann and Dreiding (1976) reported on the preparation of derivatives of 4-oxo-2,6-piperidine-dicarboxylic acid, useful as a synthon for betalaine pigments, indicating its potential in dye and pigment research (Hermann & Dreiding, 1976).

Propiedades

IUPAC Name |

piperidine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOPBZRXJMNXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902579 | |

| Record name | NoName_3102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-2,6-dicarboxylic acid | |

CAS RN |

499-82-1 | |

| Record name | 2,6-Piperidinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

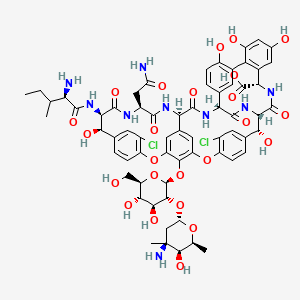

![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1215926.png)

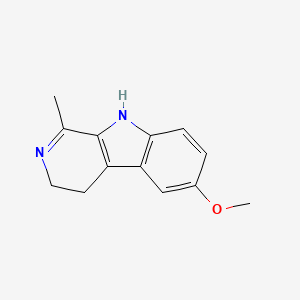

![(6R)-1,6,11-trihydroxy-8-[4-hydroxy-5-[5-hydroxy-4-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1215940.png)